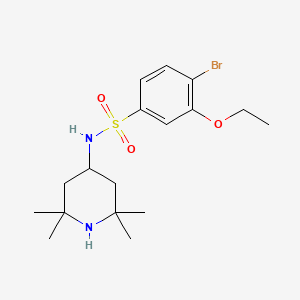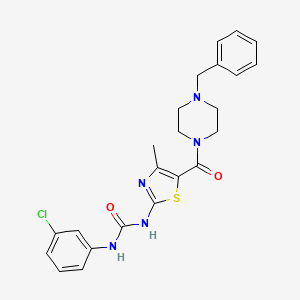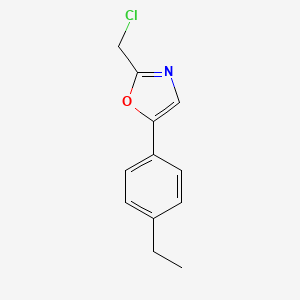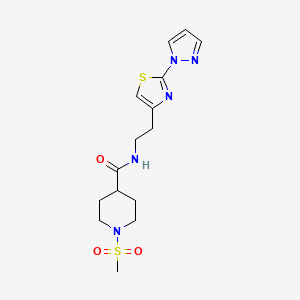![molecular formula C13H17N3O2S2 B2538793 N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide CAS No. 351857-42-6](/img/structure/B2538793.png)
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide, also known as Furasol, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. Furasol is a sulfhydryl-containing compound that has been synthesized using a unique method.
Wirkmechanismus
The mechanism of action of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide is not fully understood. However, it is believed to exert its effects through its sulfhydryl-containing structure. The sulfhydryl group is known to be involved in redox reactions and can scavenge reactive oxygen species, thereby exhibiting antioxidant properties. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been shown to scavenge reactive oxygen species and protect cells from oxidative stress. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide is its sulfhydryl-containing structure, which makes it suitable for use in various biochemical and physiological assays. It is also relatively easy to synthesize, making it a cost-effective compound for use in laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several potential future directions for the study of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide. One area of interest is its potential use as a drug delivery system. The sulfhydryl-containing structure of this compound can be used to conjugate it with drugs, making it a potential candidate for targeted drug delivery. Another area of interest is its potential use as a pesticide. This compound has been shown to have antimicrobial properties, making it a potential candidate for use as a natural pesticide. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a novel compound that has gained attention in the scientific community for its potential applications in various fields. It has been synthesized using a unique method and has been extensively studied for its biochemical and physiological effects. This compound has potential applications in medicine, agriculture, and material science, and further studies are needed to fully understand its mechanism of action and potential future directions.
Synthesemethoden
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been synthesized using a one-pot reaction method that involves the condensation of furfural with 2-mercaptoethanol, followed by the reaction with 2-(1-methylimidazol-2-yl)ethylamine and chloroacetic acid. The resulting compound is then purified using column chromatography to obtain this compound. The synthesis method is relatively simple and efficient, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system due to its sulfhydryl-containing structure. In agriculture, this compound has been shown to have antimicrobial properties, making it a potential candidate for use as a pesticide. In material science, this compound has been used as a precursor for the synthesis of metal sulfide nanoparticles.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-16-6-4-15-13(16)20-10-12(17)14-5-8-19-9-11-3-2-7-18-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERWACLSIZIDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2538711.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B2538715.png)

![2-(Allylsulfanyl)-4-[(3-methoxyphenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2538717.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine](/img/structure/B2538718.png)


![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2538721.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2538725.png)
![N-(4-(N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2538726.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide](/img/structure/B2538728.png)
![3-chloro-2,2-dimethyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2538730.png)

